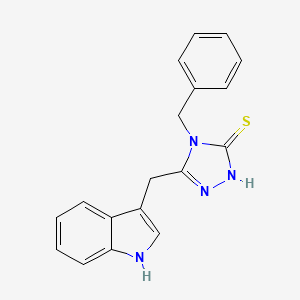

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol

説明

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is a heterocyclic compound that features an indole moiety, a benzyl group, and a triazole ring with a thiol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s significance in research and development.

作用機序

Target of Action

The compound “5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol” belongs to the class of indole derivatives . Indole derivatives are known to interact with multiple receptors and exhibit a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives .

Mode of Action

Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines . They also have the potential to damage the membranes of certain bacterial cells .

Biochemical Pathways

Indole derivatives are synthesized after glycolysis from the glucosinolate structure . They can be modified by hydroxylation and subsequent methoxylation of the indole ring . The product of Arabidopsis IG core biosynthesis, indol-3-ylmethyl glucosinolate (I3M), can be modified by hydroxylation and subsequent methoxylation of the indole ring in position 1 (1-IG modification) or 4 (4-IG modification) .

Pharmacokinetics

Indole derivatives like indole-3-carbinol (i3c) and 3,3′-diindolylmethane (dim) are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of these compounds are detected in the liver .

Result of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been shown to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .

Action Environment

The action of indole derivatives can be influenced by environmental factors. For instance, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .

生化学分析

Biochemical Properties

It is known that indole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules and alter biochemical reactions .

Cellular Effects

Indole derivatives have been shown to have various effects on cellular processes . They can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol in animal models have not been studied. Indole derivatives have been shown to have various effects at different dosages .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Triazole Formation: The benzylated indole is reacted with thiosemicarbazide under cyclization conditions to form the triazole ring.

Thiol Introduction: Finally, the thiol group is introduced through a nucleophilic substitution reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.

Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted indole and triazole derivatives.

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antibacterial properties. The compound under discussion has shown promise in various studies:

-

Inhibition of Multidrug-resistant Bacteria :

- A study demonstrated that 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol and its derivatives were tested against multiple beta-lactamase producing strains. The results indicated a synergistic effect when combined with existing antibiotics, leading to a reduction in the minimum inhibitory concentration (MIC) against resistant strains such as E. coli and K. pneumoniae .

- Mechanism of Action :

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Inhibition of Cancer Cell Proliferation :

- Enzyme Inhibition :

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition :

Case Studies

類似化合物との比較

Similar Compounds

Indole-3-carbinol: A naturally occurring compound with anticancer properties.

3,3’-Diindolylmethane: A derivative of indole-3-carbinol with similar biological activities.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is unique due to its combination of an indole moiety, a benzyl group, and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse sources.

The compound is synthesized through various methods involving the alkylation of triazole derivatives. The reaction typically employs reagents such as benzyl bromide in the presence of bases like triethylamine in organic solvents. The resulting products are characterized using techniques such as NMR spectroscopy to confirm their structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

- Human melanoma IGR39

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity towards these cancer cells. For instance, compounds derived from similar triazole structures showed varying degrees of effectiveness with EC50 values indicating selective toxicity towards cancer cells compared to normal fibroblasts .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. The presence of the triazole ring is known to facilitate interactions with various biological targets, enhancing its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess antibacterial and antifungal properties, making it a candidate for further research in infectious disease management .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Cell Line Tested | EC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | IGR39 | 22.3 ± 2.5 | Anticancer |

| Compound A | MDA-MB-231 | 9.7 ± 1.6 | Anticancer |

| Compound B | Panc-1 | 26.2 ± 1.0 | Anticancer |

| Compound C | Fibroblasts | 61.4 ± 2.8 | Selectivity Study |

Case Study 1: In Vitro Efficacy

One study evaluated the cytotoxic effects of various triazole derivatives on melanoma cells and reported that compounds similar to this compound demonstrated enhanced selectivity towards cancer cells over normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions facilitated by the triazole moiety in inhibiting cancer cell growth. The study utilized molecular docking simulations to predict binding affinities to target enzymes involved in tumor progression .

特性

IUPAC Name |

4-benzyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c23-18-21-20-17(22(18)12-13-6-2-1-3-7-13)10-14-11-19-16-9-5-4-8-15(14)16/h1-9,11,19H,10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKIFTXJIQUPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。